molecular formula C23H24O12S3 B108956 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid CAS No. 101418-00-2

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid

Cat. No.: B108956
CAS No.: 101418-00-2
M. Wt: 588.6 g/mol
InChI Key: ACZKMKGNTMOPBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is synthesized through the polycondensation of meta-cresolsulfonic acid and phenol. The process involves the reaction of these two compounds under controlled conditions to form a polymeric structure. The specific reaction conditions, such as temperature, pressure, and catalysts used, are critical to achieving the desired product with the appropriate molecular weight and properties .

Industrial Production Methods

In industrial settings, the production of policresulen involves large-scale polycondensation reactions. The process typically includes the preparation of meta-cresolsulfonic acid and phenol, followed by their controlled reaction in a reactor. The resulting polymer is then purified and formulated into various dosage forms, such as solutions, gels, and suppositories .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy and stability.

    Substitution: this compound can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving policresulen include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pH, and solvent, are tailored to achieve the desired reaction outcome .

Major Products Formed

The major products formed from the reactions of policresulen depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of policresulen, while substitution reactions may yield modified versions of the compound with different functional groups .

Scientific Research Applications

Antiviral Activity

One of the significant applications of Policresulen is its antiviral properties. Studies have demonstrated its effectiveness against various viruses, including Dengue virus (DENV). It has shown an IC50 value of approximately 0.48 μg/mL against DENV2 NS2B/NS3 protease, indicating potent inhibitory effects. This property opens avenues for further research into its potential as an antiviral therapeutic agent.

Wound Healing and Tissue Repair

Policresulen is classified as a sclerosing agent, which means it can induce tissue hardening and necrosis. This characteristic is particularly valuable in studying wound healing processes and developing therapeutic strategies for tissue abnormalities. Its application in gynecological infections also highlights its role as a topical antiseptic agent and hemostatic agent .

Hemostatic Agent

The compound's ability to promote hemostasis makes it useful in surgical settings where controlling bleeding is crucial. Policresulen can be applied topically to enhance clot formation and stabilize tissues during procedures .

Case Study 1: Antiviral Efficacy Against DENV

A study conducted by researchers evaluated the antiviral efficacy of Policresulen against the Dengue virus. The results indicated that the compound effectively inhibited viral replication at low concentrations, suggesting its potential as a therapeutic option for treating Dengue infections.

Case Study 2: Wound Healing in Animal Models

In another study focusing on wound healing, Policresulen was applied to animal models with induced wounds. The results showed accelerated healing rates compared to control groups, supporting its use in clinical applications for enhancing tissue repair processes.

Comparison with Similar Compounds

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of antiseptic and selective coagulation properties, making it particularly effective in treating mucosal and dermal lesions without damaging healthy tissues .

Biological Activity

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid, also known as a sulfonic acid derivative, has garnered interest in various fields due to its potential biological activities. This compound is particularly notable for its applications in pharmaceuticals and environmental science. This article reviews its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be characterized by the presence of multiple hydroxyl and sulfonic acid groups, which contribute to its solubility and reactivity. The molecular formula is C₁₈H₁₈O₇S₂, and it has a molecular weight of approximately 406.46 g/mol. These functional groups play a crucial role in its interaction with biological systems.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance:

  • In vitro Studies : Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be in the range of 50-100 µg/mL .
  • Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell lysis .

Cytotoxicity

The cytotoxic effects of this compound have also been explored:

  • Cell Line Studies : In studies using human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxicity with IC50 values ranging from 30 to 70 µM .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in these cell lines, as indicated by Annexin V staining .

Environmental Impact

The degradation and ecological effects of this compound have been assessed:

  • Biodegradability : It has been shown to undergo significant biodegradation in activated sludge systems, with over 90% reduction in chemical oxygen demand (COD) after 10 days . This suggests a favorable profile for environmental applications.
  • Ecotoxicity : Tests on aquatic organisms indicated low toxicity levels, with LC50 values exceeding 500 mg/L for fish species such as Lebistes reticulatus, suggesting minimal immediate ecological risk at typical environmental concentrations .

Case Studies

  • Pharmaceutical Applications : A study investigated the use of this compound as a potential adjuvant in antibiotic formulations, enhancing the efficacy of conventional antibiotics against resistant bacterial strains. Results showed a synergistic effect when combined with amoxicillin .
  • Agricultural Use : Another case study assessed its application as a plant growth regulator. Treated plants exhibited improved growth rates and resistance to fungal infections compared to untreated controls .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityMIC values: 50-100 µg/mL against E. coli
CytotoxicityIC50 values: 30-70 µM in cancer cell lines
Biodegradability>90% COD reduction after 10 days
EcotoxicityLC50 >500 mg/L for aquatic species
Pharmaceutical SynergiesEnhanced efficacy with antibiotics
Plant Growth RegulationImproved growth rates in treated plants

Properties

IUPAC Name

2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12S3/c1-11-4-18(24)20(36(27,28)29)8-14(11)6-16-10-22(38(33,34)35)23(26)17(13(16)3)7-15-9-21(37(30,31)32)19(25)5-12(15)2/h4-5,8-10,24-26H,6-7H2,1-3H3,(H,27,28,29)(H,30,31,32)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZKMKGNTMOPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC(=C(C(=C2C)CC3=CC(=C(C=C3C)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143913
Record name Policresulen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101418-00-2
Record name Policresulen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does policresulen exert its therapeutic effects?

A1: Policresulen acts as a locally acting hemostatic and antiseptic agent. [, , ] It achieves this through its astringent properties, causing coagulation and precipitation of proteins in necrotic or diseased tissues. [] This selective action helps in debridement and promotes healthy tissue regeneration.

Q2: What are the downstream effects of policresulen application on tissues?

A2: Policresulen application leads to denaturation and sloughing off of damaged tissues. [] This process facilitates the healing of wounds and lesions, particularly in cervical erosion and other gynecological conditions. [, , , , ]

Q3: What is the molecular structure of policresulen?

A3: Policresulen is a complex polymer, primarily consisting of methylene-bridged cresol sulfonic acid polymers. [, ] Due to its complex polymeric nature, a specific molecular formula is not readily defined.

Q4: Is there any spectroscopic data available for policresulen?

A4: While detailed spectroscopic analysis of the entire polymer is challenging, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with Q-TOF mass spectrometry to identify and characterize components and impurities within policresulen solutions. [, , ] These analyses provide valuable information about the composition and potential impurities present.

Q5: Does policresulen exhibit any catalytic activity?

A5: Based on current research, policresulen's primary mechanism of action is not attributed to catalytic activity. It predominantly acts through its hemostatic and antiseptic properties. [, , ]

Q6: Have there been any computational studies conducted on policresulen?

A6: While specific computational modeling studies on the entire policresulen polymer might be limited due to its complexity, research has focused on analyzing the structure-activity relationships of its components. [, , ] Understanding the individual components can provide insights into the overall behavior of policresulen.

Q7: How do structural modifications of policresulen components affect its activity?

A7: Research on policresulen primarily focuses on analyzing the composition and impurities present in its solution form. [] Detailed SAR studies examining the impact of specific structural modifications on the polymer's activity are limited in the current literature.

Q8: What are the common formulations of policresulen?

A8: Policresulen is available in various formulations, including solutions, gels, vaginal suppositories, and tablets. [, , , , , , ] The choice of formulation often depends on the specific application and route of administration.

Q9: What are the safety regulations surrounding the use of policresulen?

A9: The use and regulation of policresulen vary depending on the country and intended application. It is crucial to consult local regulations and prescribing information for specific guidelines and safety protocols.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of policresulen?

A10: Due to its localized action and minimal systemic absorption, detailed ADME studies on policresulen are limited. Research primarily focuses on its local effects and safety profile in topical applications. [, , ]

Q11: What types of in vitro studies have been conducted on policresulen?

A11: In vitro studies have focused on evaluating the antimicrobial activity of policresulen against various pathogens, including bacteria, fungi, and protozoa. [, ] These studies help to establish its effectiveness as an antiseptic agent.

Q12: What animal models have been used to study the efficacy of policresulen?

A12: Research utilizing rabbit models has been conducted to evaluate the local tissue response and potential irritation caused by policresulen application. [, ] These studies are crucial for assessing the safety and tolerability of the compound.

Q13: Have there been any clinical trials investigating the efficacy of policresulen?

A13: Numerous clinical trials have demonstrated the efficacy and safety of policresulen in treating various gynecological conditions, such as cervical erosion, cervicitis, and vaginal infections. [, , , , , , , , , , , , ] These trials provide valuable data on its clinical benefits and potential applications.

Q14: Is there evidence of resistance development to policresulen?

A14: There is limited evidence of significant resistance development to policresulen. [] Its multi-modal mechanism of action, targeting various components of pathogens, likely contributes to its sustained effectiveness.

Q15: Are there any specific drug delivery systems designed for policresulen?

A15: Research has focused on developing different formulations, such as gels and suppositories, to enhance the delivery and retention of policresulen at the target site. [, , , , ] These formulations aim to improve its efficacy and minimize potential side effects.

Q16: What analytical methods are commonly used to characterize and quantify policresulen?

A16: HPLC coupled with various detection methods, such as UV detection and mass spectrometry, are frequently employed to analyze policresulen's composition and quantify its components. [, , ]

Q17: What is the environmental impact of policresulen?

A17: Research on the environmental impact and degradation of policresulen is limited. Further investigation is needed to assess its potential effects on the environment and develop sustainable disposal practices.

Q18: Have the analytical methods used to study policresulen been validated?

A18: Researchers have established and validated analytical methods, such as HPLC, for analyzing the composition and impurities of policresulen solutions. [, , ] These validations ensure the accuracy, precision, and reliability of the analytical data.

Q19: What quality control measures are in place for policresulen production?

A19: Pharmaceutical companies and regulatory agencies have established strict quality control standards for the manufacturing of policresulen products. These measures ensure the safety, efficacy, and consistency of the final product. [, ]

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